molecular formula C22H21N3O5S3 B2758181 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1049827-69-1

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

カタログ番号: B2758181
CAS番号: 1049827-69-1
分子量: 503.61
InChIキー: CKJLWWOMRBKDHM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C22H21N3O5S3 and its molecular weight is 503.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H24N3O3SC_{26}H_{24}N_3O_3S, with a molecular weight of approximately 494.0 g/mol. The structure features a complex arrangement comprising a benzofuran moiety, a thiazole ring, and a pyrrolidine backbone, which contribute to its biological activity.

Antimycobacterial Activity

Recent studies have highlighted the compound's potential as an antitubercular agent. A study synthesized various derivatives incorporating thiophene and thiazole rings, assessing their efficacy against Mycobacterium tuberculosis (Mtb) H37Rv using the Microplate Alamar Blue Assay (MABA). The results indicated promising minimum inhibitory concentrations (MICs) for certain derivatives, suggesting that modifications to the core structure could enhance antitubercular activity .

CompoundMIC (µM)Cytotoxicity IC50 (µM)
TTU1>200Not specified
TTU325<50
TTU450<50

The mechanism of action appears to involve inhibition of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of Mtb. Molecular docking studies have supported these findings, indicating that the compound can effectively bind to InhA, thereby inhibiting its function .

Case Studies and Research Findings

  • Antitubercular Screening : In a comprehensive evaluation, three derivatives (TTU5, TTU6, and TTU12) were identified as having low cytotoxicity and significant antimycobacterial activity against both drug-sensitive and drug-resistant strains of Mtb. These compounds exhibited MIC values ranging from 25 µM to 50 µM against Mtb H37Rv .
  • Cytotoxicity Evaluation : The cytotoxicity of the most active compounds was assessed using HEK cell lines, revealing that they maintained an inhibition rate below 50%, indicating a favorable safety profile for further development .
  • Docking Studies : Molecular docking simulations were performed to elucidate the binding interactions between the compound and InhA. These studies revealed critical hydrogen bonding and hydrophobic interactions that stabilize the enzyme-inhibitor complex, confirming the compound's potential as an InhA inhibitor .

科学的研究の応用

Antimicrobial Properties

Research indicates that compounds with thiazole and benzofuran structures exhibit notable antimicrobial activity. For instance, derivatives of thiazole have been shown to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Compound NameActivity TypeTarget OrganismsReference
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideAntimicrobialStaphylococcus aureus, E. coli
N-(4-(7-dimethoxybenzo[d]thiazol-2-yl)-4-pyrrolidinAnticancerMCF7 breast cancer cells

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Studies have shown that derivatives containing the thiazole ring can inhibit the proliferation of cancer cells, with some compounds demonstrating IC50 values comparable to established chemotherapeutics.

Compound NameCell LineIC50 (µM)Reference
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidineMCF7 (breast cancer)15.6
TAK-715 (Benzothiazole derivative)Rheumatoid arthritis models20.0

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various thiazole derivatives, it was found that compounds similar to N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine demonstrated significant inhibition against Staphylococcus aureus and E. coli. The results indicated that modifications to the benzofuran moiety enhanced activity against resistant strains .

Study 2: Anticancer Activity Assessment

A detailed investigation into the anticancer properties revealed that the compound exhibited potent cytotoxicity against MCF7 breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase. Molecular docking studies further elucidated its binding affinity to key targets involved in cancer progression .

特性

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S3/c1-2-29-17-8-3-6-14-12-18(30-20(14)17)15-13-32-22(23-15)24-21(26)16-7-4-10-25(16)33(27,28)19-9-5-11-31-19/h3,5-6,8-9,11-13,16H,2,4,7,10H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJLWWOMRBKDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CCCN4S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。